1-(2-Phenoxyethyl)piperidine

Description

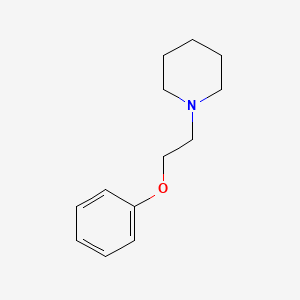

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUFKEGMFFPMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224786 | |

| Record name | Piperidine, 1-(2-phenoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-41-9 | |

| Record name | 1-(2-Phenoxyethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(2-phenoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-phenoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Phenoxyethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold and the Promise of 1-(2-Phenoxyethyl)piperidine

The piperidine ring is a cornerstone of medicinal chemistry, frequently recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly versatile building block in the design of novel therapeutics.[2] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anticancer, antiviral, and neuroprotective properties.[1][3][4]

This guide focuses on a specific and promising member of this class: this compound. This molecule uniquely combines the piperidine moiety with a phenoxyethyl group, a structural motif also found in compounds with significant biological effects. Notably, recent research has explored the potential of phenoxyethyl piperidine derivatives as cholinesterase inhibitors for the treatment of dementia, highlighting the therapeutic relevance of this scaffold.[5]

This document serves as a comprehensive technical resource for researchers and drug development professionals. It provides a detailed examination of the synthesis of this compound via the Williamson ether synthesis, including a step-by-step experimental protocol. Furthermore, it offers a thorough guide to the structural characterization of the target molecule using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound: A Practical Approach

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[6] The overall transformation is depicted below:

Figure 1: Overall reaction for the synthesis of this compound.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] In the first step, a strong base is used to deprotonate phenol, forming the more nucleophilic sodium phenoxide. This is a critical step as neutral alcohols and phenols are generally poor nucleophiles. The resulting phenoxide ion then attacks the electrophilic carbon of 1-(2-chloroethyl)piperidine, displacing the chloride leaving group in a concerted fashion to form the desired ether linkage.

Reaction Mechanism Workflow

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[7][8][9]

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

1-(2-Chloroethyl)piperidine hydrochloride[10]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Phenoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF. To this solution, add sodium hydroxide (1.1 eq) portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Reaction with 1-(2-Chloroethyl)piperidine: To the freshly prepared sodium phenoxide solution, add 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) dissolved in a minimal amount of anhydrous DMF. Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Acid-Base Extraction:

-

Wash the organic layer with 1M HCl to remove any unreacted piperidine starting material.

-

Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Finally, wash the organic layer with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[11][12]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [5] |

| Molecular Weight | 205.30 g/mol | [13] |

| Monoisotopic Mass | 205.14667 Da | [5] |

| XlogP | 2.8 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following are the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar structures.[14]

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | t | 2H | Ar-H (meta) |

| ~ 6.95 | d | 2H | Ar-H (ortho) |

| ~ 6.90 | t | 1H | Ar-H (para) |

| ~ 4.10 | t | 2H | O-CH₂ |

| ~ 2.80 | t | 2H | N-CH₂ |

| ~ 2.50 | m | 4H | Piperidine α-CH₂ |

| ~ 1.60 | m | 4H | Piperidine β-CH₂ |

| ~ 1.45 | m | 2H | Piperidine γ-CH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | Ar-C (ipso, attached to O) |

| ~ 129.5 | Ar-C (meta) |

| ~ 121.0 | Ar-C (para) |

| ~ 114.5 | Ar-C (ortho) |

| ~ 66.0 | O-CH₂ |

| ~ 58.0 | N-CH₂ |

| ~ 55.0 | Piperidine α-C |

| ~ 26.0 | Piperidine β-C |

| ~ 24.5 | Piperidine γ-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2800 | Strong | Aliphatic C-H stretch |

| ~1600 & ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O (asymmetric) stretch |

| ~1040 | Strong | Aryl-O (symmetric) stretch |

| ~1120 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would likely result in a protonated molecular ion [M+H]⁺ at m/z 206.15.[5] The fragmentation pattern under electron ionization (EI) is predicted to be influenced by the stability of the resulting fragments.

Predicted Mass Spectrometry Fragmentation:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

A key fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. Cleavage of the ether bond is also anticipated.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The Williamson ether synthesis offers a reliable and efficient route to this valuable compound. The detailed characterization data, derived from established spectroscopic principles and analysis of analogous structures, provides a solid framework for confirming the identity and purity of the synthesized product. Given the significant and diverse biological activities of piperidine derivatives, this compound represents a promising scaffold for further investigation and development in the field of medicinal chemistry.

References

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved January 18, 2026, from [Link]

-

Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. (2023). PubMed. Retrieved January 18, 2026, from [Link]

-

The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Analgesic activity of alkyl piperidine derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 18, 2026, from [Link]

-

IR handout.pdf. (n.d.). University of California, Los Angeles. Retrieved January 18, 2026, from [Link]

-

1-(2-Phenylethyl)-4-piperidinol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Piperidine. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008). Organic Preparations and Procedures International. Retrieved January 18, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison. Retrieved January 18, 2026, from [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 18, 2026, from [Link]

-

Infrared Region - Molecular Structure And Absorption Spectra. (n.d.). Jack Westin. Retrieved January 18, 2026, from [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2007). SciELO. Retrieved January 18, 2026, from [Link]

-

Piperidine. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved January 18, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 18, 2026, from [Link]

- Process for purifying piperidine. (1944). Google Patents.

-

Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved January 18, 2026, from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 18, 2026, from [Link]

- Process for preparing 2-piperidinoethyl chloride hydrochloride. (1993). Google Patents.

-

Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (2006). ResearchGate. Retrieved January 18, 2026, from [Link]

-

a) Different modalities of piperidine-containing drugs and drug... (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

- A kind of purification method of high-purity piperidine. (2009). Google Patents.

-

N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. (n.d.). Shree Ganesh Chemicals. Retrieved January 18, 2026, from [Link]

-

Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). International Journal of Pharmaceutical Sciences and Research. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. nioch.nsc.ru [nioch.nsc.ru]

- 7. Piperidine, 1-(2-phenylethyl)- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Piperidine, 1,1'-(1,2-ethanediyl)bis-, dihydrochloride | C12H26Cl2N2 | CID 121222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 14. 1-(2-氨基乙基)哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

1-(2-Phenoxyethyl)piperidine mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2-Phenoxyethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of pharmacologically active agents. This compound, a distinct member of this class, presents a compelling case for multifaceted neuromodulatory activity. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of structurally analogous compounds provides a robust framework for elucidating its primary mechanisms of action. This guide synthesizes evidence from proximate chemical entities to postulate that this compound primarily functions as a potent modulator of sigma (σ) receptors and nicotinic acetylcholine receptors (nAChRs). Secondary interactions with N-methyl-D-aspartate (NMDA) and histamine H1 receptors are also considered. This document provides a detailed exploration of these mechanisms, the downstream signaling pathways, and the validated experimental protocols essential for their characterization.

Introduction: The Piperidine Scaffold and its Privileged Role in Neuropharmacology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in both natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a multitude of biological targets. Derivatives of piperidine are found in drugs targeting a wide spectrum of conditions, highlighting the versatility of this chemical scaffold.[1][2] this compound, with its characteristic phenoxyethyl side chain, belongs to a chemical space rich in neuroactive potential. Analysis of its close structural relatives suggests a complex pharmacology centered on key receptors that regulate neuronal excitability, signaling, and plasticity.

Primary Postulated Mechanism of Action: Sigma (σ) Receptor Modulation

A substantial body of evidence points to the potent interaction of phenoxyalkylpiperidines with sigma (σ) receptors.[3][4] The compound 1-(2-phenethyl )piperidine (AC927), which differs from our topic compound only by the replacement of an ether oxygen with a methylene group, is a selective sigma receptor ligand.[5][6] This strong structural precedent makes σ-receptor interaction the most probable primary mechanism of action for this compound.

The Enigmatic Sigma Receptors: σ1 and σ2

Initially misclassified as opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins.[7]

-

Sigma-1 Receptor (σ1R): This receptor is an intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface.[4] It plays a crucial role in regulating calcium signaling between these organelles, thereby influencing a host of cellular processes including ion channel function, neurotransmitter release, and neuronal survival.[5]

-

Sigma-2 Receptor (σ2R): The σ2 receptor has been identified as the progesterone receptor membrane component 1 (PGRMC1). It is also involved in cellular signaling and is often overexpressed in proliferating cancer cells.[4]

Ligands for sigma receptors can exhibit agonist or antagonist profiles, leading to a wide range of potential therapeutic applications in neuropsychiatric disorders, neuropathic pain, and oncology.[5][6] Cocaine, for instance, is known to interact with sigma receptors, and σ-receptor antagonists can mitigate some of its behavioral effects.[5]

Postulated Signaling Cascade

Based on its structural characteristics, this compound is hypothesized to bind to the σ1 receptor. This interaction would likely modulate the receptor's chaperone activity, influencing intracellular calcium dynamics and the function of various client proteins, such as ion channels and G-protein coupled receptors.

Caption: Postulated σ1 Receptor Signaling Pathway for this compound.

Experimental Protocol: Radioligand Binding Assay for σ1 Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the σ1 receptor.

Materials:

-

Guinea pig brain membranes (source of σ1 receptors)

-

-pentazocine (radioligand)

-

Haloperidol (positive control/non-specific binding determination)

-

Test compound: this compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and cocktail

-

Filtration manifold

-

Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh buffer to a final protein concentration of ~1 mg/mL.

-

Assay Setup: In test tubes, combine:

-

100 µL of Tris-HCl buffer

-

50 µL of -pentazocine (final concentration ~2 nM)

-

50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM) or buffer (for total binding) or haloperidol (10 µM for non-specific binding).

-

300 µL of the membrane preparation.

-

-

Incubation: Incubate the tubes at 37°C for 150 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.

Secondary Postulated Mechanism: Nicotinic Acetylcholine Receptor (nAChR) Antagonism

The high structural similarity to 1-[2-(4-alkoxy-phenoxy-ethyl)]piperidines, which are known potent antagonists of the α7 nicotinic acetylcholine receptor, strongly suggests a secondary mechanism of action involving nAChRs.[8]

The α7 nAChR: A Key Player in Cognition and Inflammation

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission.[9] The α7 subtype is a homopentameric receptor highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. It is characterized by high calcium permeability and plays a significant role in cognitive function, attention, and inflammatory processes.[9] Antagonism of this receptor can profoundly impact cholinergic neurotransmission.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique directly measures the effect of a compound on the function of ion channels expressed in a heterologous system.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human α7 nAChR subunit

-

Microinjection apparatus

-

TEVC setup (amplifier, digitizer, perfusion system)

-

Recording chamber

-

Glass microelectrodes (filled with 3 M KCl)

-

Barth's solution (oocyte storage) and Ringer's solution (recording)

-

Acetylcholine (ACh, agonist)

-

This compound (test compound)

Methodology:

-

Oocyte Preparation and Expression: Surgically harvest oocytes from an anesthetized Xenopus laevis frog. Defolliculate the oocytes using collagenase treatment. Inject each oocyte with ~50 ng of α7 nAChR cRNA. Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Agonist Application: Apply a pulse of acetylcholine (e.g., 100 µM for 2 seconds) to elicit an inward current (I_ACh). This serves as the baseline response.

-

Antagonist Testing:

-

Pre-incubate the oocyte with this compound at a specific concentration (e.g., 1 µM) for 2-5 minutes.

-

During continued perfusion with the test compound, co-apply the same pulse of acetylcholine.

-

Measure the resulting current and compare it to the baseline I_ACh.

-

-

Data Analysis: Calculate the percentage of inhibition caused by the test compound. To determine the IC₅₀, construct a dose-response curve by testing a range of concentrations and fitting the data to a logistic equation.

Caption: Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Assay.

Other Potential Mechanisms and Integrated Profile

While less probable than σ-receptor and nAChR interactions, the chemical architecture of this compound does not preclude engagement with other targets.

-

NMDA Receptor Antagonism: The discovery of N-(2-phenoxyethyl)-4-benzylpiperidine as a selective antagonist of the NR1/2B NMDA receptor subunit suggests that this could be a tertiary mechanism.[10] Such an action would modulate glutamatergic transmission and synaptic plasticity.

-

Histamine H1 Receptor Antagonism: Cloperastine, which shares the 1-(2-substituted-ethyl)piperidine core, is a known histamine H1 antagonist.[11] This indicates a potential for this compound to have antihistaminergic properties.

The combination of σ1 receptor modulation and α7 nAChR antagonism points toward a complex neuropharmacological profile. Such a molecule could simultaneously fine-tune intracellular calcium signaling and dampen excitatory cholinergic input, making it a candidate for conditions characterized by neuronal hyperexcitability or cholinergic dysregulation.

Quantitative Data Summary of Structurally Related Compounds

| Compound | Target Receptor | Assay | Affinity/Potency | Reference |

| 1-(2-phenethyl)piperidine (AC927) | Sigma (σ) Receptors | Behavioral & Toxic Effects | Attenuates cocaine-induced effects | [5][6] |

| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA (NR1/2B subunit) | Electrophysiology (Oocytes) | IC₅₀ = 0.63 µM | [10] |

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | Sigma-1 (σ1) Receptor | Radioligand Binding | Kᵢ = 0.34–1.18 nM | [3] |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Sigma-1 (σ1) Receptor | Radioligand Binding | Kᵢ = 0.89–1.49 nM | [3] |

Conclusion and Future Directions

The mechanism of action for this compound, inferred from a robust body of literature on its close structural analogs, is likely dominated by interactions with sigma receptors and nicotinic acetylcholine receptors. The primary activity is postulated to be σ-receptor modulation, particularly at the σ1 subtype, with a significant secondary antagonistic action at α7 nAChRs. These dual mechanisms suggest a potent ability to modulate neuronal signaling at multiple levels.

To definitively characterize the pharmacological profile of this compound, future research should focus on:

-

Direct Binding Assays: Performing comprehensive radioligand binding screens against a panel of receptors, including σ1, σ2, various nAChR subtypes, NMDA, and histamine receptors.

-

Functional Characterization: Utilizing in vitro functional assays (e.g., calcium imaging, electrophysiology) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary targets.

-

In Vivo Studies: Evaluating the compound's effects in animal models of neurological and psychiatric disorders to correlate its molecular mechanisms with a potential therapeutic profile.

This systematic approach will transition the understanding of this compound from a well-supported hypothesis to an experimentally validated mechanism of action, paving the way for potential therapeutic development.

References

-

Matsumoto, R. R., et al. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and Alcohol Dependence, 118(1), 40-47. [Link]

-

Matsumoto, R. R., et al. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. PubMed, [Link]

-

Ornstein, P. L., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(23), 4354-4358. [Link]

-

Prezzavento, O., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro Institutional Research Repository. [Link]

- Praliyev, K. D., et al. Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Chemical Journal of Kazakhstan.

-

Arias, H. R., et al. (2016). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 7, 499. [Link]

-

Canti, G., Franco, P., & Nicolin, A. (1983). [The pharmacologic activity of 1(2-(p-chloro-alpha-phenylbenzyloxy)ethyl)piperidine (cloperastine)]. Bollettino Chimico Farmaceutico, 122(8), 384-392. [Link]

-

Iskakova, T. K., et al. (2014). Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) piperidine Derivatives. Procedia Chemistry, 10, 203-208. [Link]

-

Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7353. [Link]

-

Wikipedia contributors. (2023). Sigma receptor. Wikipedia. [Link]

-

Rauf, A., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemistry. [Link]

-

Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 6(4), 551-565. [Link]

-

Ramunno, A., et al. (2005). 6-(2-Phenylethyl)nicotine (IV): A Novel Nicotinic Cholinergic Receptor Ligand. ResearchGate. [Link]

-

Marmo, E., & Annunziata, A. (1970). [Pharmacodynamic properties of 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate (I. 255). Studies of the effect on musculature of intestine gallbladder, uterus, bladder and trachea in vitro]. Arzneimittel-Forschung, 20(2), 277-281. [Link]

-

PubChemLite. This compound (C13H19NO). [Link]

-

National Center for Biotechnology Information. Piperidine, 1-(2-phenylethyl)-. PubChem Compound Database. [Link]

-

Basile, L., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 11(1), 108-115. [Link]

-

Albuquerque, E. X., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171-176. [Link]

-

de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 59(9), 4373-4386. [Link]

-

Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 21(10), 1276. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. d-nb.info [d-nb.info]

- 5. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The pharmacologic activity of 1(2-(p-chloro-alpha-phenylbenzyloxy)ethyl)piperidine (cloperastine)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2-Phenoxyethyl)piperidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-phenoxyethyl)piperidine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes established spectroscopic principles and data from analogous compounds to present a robust predictive analysis.

Introduction

This compound is a tertiary amine featuring a piperidine ring connected to a phenoxy group via an ethyl linker. The precise characterization of its chemical structure is paramount for understanding its physicochemical properties, reactivity, and potential applications. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular framework and functional groups. This guide will delve into the anticipated spectroscopic signatures of this compound, offering a foundational understanding for its identification and quality control.

Molecular Structure and Key Spectroscopic Features

The structure of this compound comprises three key fragments that give rise to characteristic spectroscopic signals:

-

Piperidine Ring: A saturated heterocyclic amine.

-

Ethyl Bridge: A two-carbon linker connecting the piperidine nitrogen to the phenoxy oxygen.

-

Phenoxy Group: A phenyl ring attached to an oxygen atom.

Each of these components will be systematically examined through the lens of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Core Principles: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum: The expected ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) is detailed in Table 1.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' | 6.85-6.95 | d | 2H |

| H-3', H-5' | 7.20-7.30 | t | 2H |

| H-4' | 6.90-7.00 | t | 1H |

| H-α | 4.05-4.15 | t | 2H |

| H-β | 2.80-2.90 | t | 2H |

| H-2, H-6 (axial & equatorial) | 2.40-2.60 | m | 4H |

| H-3, H-5 (axial & equatorial) | 1.55-1.65 | m | 4H |

| H-4 (axial & equatorial) | 1.40-1.50 | m | 2H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-2' to H-6'): The protons on the phenoxy ring are expected to appear in the aromatic region (δ 6.8-7.3 ppm). The ortho protons (H-2', H-6') are shifted slightly upfield due to the electron-donating effect of the oxygen atom.

-

Ethyl Bridge Protons (H-α, H-β): The methylene protons adjacent to the oxygen (H-α) are expected to be deshielded and appear as a triplet around δ 4.1 ppm. The methylene protons adjacent to the nitrogen (H-β) will also be a triplet, shifted slightly upfield to around δ 2.85 ppm.

-

Piperidine Protons (H-2 to H-6): The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (δ 1.4-2.6 ppm). The protons on the carbons adjacent to the nitrogen (H-2, H-6) will be the most downfield.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

Molecular Structure with Proton Labeling

Caption: Labeled structure of this compound for ¹H NMR correlation.

¹³C NMR Spectroscopy

Core Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is characteristic of its chemical environment.

Predicted ¹³C NMR Spectrum: The anticipated ¹³C NMR chemical shifts for this compound are presented in Table 2.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | 158-160 |

| C-2', C-6' | 114-116 |

| C-3', C-5' | 129-131 |

| C-4' | 120-122 |

| C-α | 65-67 |

| C-β | 57-59 |

| C-2, C-6 | 54-56 |

| C-3, C-5 | 25-27 |

| C-4 | 23-25 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (C-1' to C-6'): The carbon attached to the oxygen (C-1') is the most deshielded aromatic carbon. The other aromatic carbons will appear in the typical range of δ 114-131 ppm.

-

Ethyl Bridge Carbons (C-α, C-β): The carbon adjacent to the oxygen (C-α) will be more deshielded than the carbon adjacent to the nitrogen (C-β).

-

Piperidine Carbons (C-2 to C-6): The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded of the piperidine ring carbons. The remaining carbons (C-3, C-4, C-5) will appear further upfield.

Experimental Protocol for ¹³C NMR:

-

Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).

-

Acquire the spectrum on a 100 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Core Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group.

Predicted IR Spectrum: Key IR absorption bands expected for this compound are listed in Table 3.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2800 | C-H stretch | Aliphatic (piperidine and ethyl) |

| 1600-1580, 1500-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1150-1050 | C-N stretch | Tertiary amine |

Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: The presence of the phenyl ring will be confirmed by characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

C-O and C-N Stretching: The strong absorption band around 1230 cm⁻¹ will be indicative of the aryl ether C-O bond. The C-N stretching of the tertiary amine will be observed in the 1150-1050 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

-

Record the spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Core Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Predicted Mass Spectrum and Fragmentation: The molecular weight of this compound is 205.30 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z 205. The major fragmentation pathways are predicted to be:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This would lead to the loss of a phenoxyethyl radical to form a fragment at m/z 84, or the loss of a piperidinyl radical.

-

Cleavage of the C-O ether bond: This would result in a fragment corresponding to the phenoxy group (m/z 93) or the piperidinylethoxy group.

-

Formation of a stable iminium ion: A key fragment is expected at m/z 98, corresponding to the piperidinylmethylene iminium ion, formed through a rearrangement and cleavage process.

Experimental Protocol for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or gas chromatography).

-

Ionize the sample using electron ionization (typically at 70 eV).

-

Separate the ions based on their mass-to-charge ratio using a mass analyzer.

-

Detect the ions and generate the mass spectrum.

Predicted Mass Spectral Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound, as predicted in this guide, provides a comprehensive set of data for its structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for the unambiguous identification of its key structural features. This guide serves as a valuable resource for researchers, providing the foundational knowledge required for the analysis and characterization of this and related molecules. The presented protocols offer a starting point for experimental work, ensuring the acquisition of high-quality spectroscopic data.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Piperidine, 1-(2-phenylethyl)-. Retrieved from [Link]

An In-depth Technical Guide to the Structure-Activity Relationship of Phenoxyethyl Piperidine Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of phenoxyethyl piperidine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of how structural modifications to this privileged scaffold influence interactions with key biological targets. We will explore the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative sources.

Introduction: The Phenoxyethyl Piperidine Scaffold

The phenoxyethyl piperidine moiety is a significant pharmacophore in modern medicinal chemistry, forming the backbone of numerous biologically active compounds. Its prevalence stems from a combination of favorable physicochemical properties and the ability to present key pharmacophoric features in a well-defined spatial orientation. This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS), including antipsychotics and treatments for neurodegenerative disorders, as well as compounds with analgesic properties.[1][2][3] The inherent structural flexibility of the ether linkage and the piperidine ring, coupled with the numerous sites available for substitution, makes this an exceptionally versatile template for drug design.

This guide will focus primarily on two major classes of therapeutic agents derived from this scaffold:

-

Dopamine and Serotonin Receptor Modulators: Primarily for antipsychotic applications.[1][2][4]

-

Cholinesterase Inhibitors: For the symptomatic treatment of Alzheimer's disease.[5][6][7]

By dissecting the SAR of these analogs, we can elucidate the principles that govern their potency, selectivity, and overall pharmacological profile.

Core Pharmacophore and General Synthesis

The phenoxyethyl piperidine core consists of three key components: a substituted phenoxy group, a two-carbon (ethyl) linker, and a piperidine ring. The strategic importance of each region will be discussed in the SAR analysis section.

General Synthetic Workflow

The synthesis of phenoxyethyl piperidine analogs is typically achieved through a convergent approach. A common strategy involves the nucleophilic substitution of a leaving group on the ethyl linker by the piperidine nitrogen.

Caption: General synthetic workflow for phenoxyethyl piperidine analogs.

A typical synthetic protocol is detailed below:

Experimental Protocol: Synthesis of a Generic Phenoxyethyl Piperidine Analog

This protocol outlines the N-alkylation of a substituted piperidine with a phenoxyethyl halide.

Materials:

-

Substituted Phenol (1.0 eq)

-

1-Bromo-2-chloroethane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Substituted Piperidine (1.1 eq)

-

Sodium Iodide (NaI) (catalytic amount)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of the Phenoxyethyl Halide Intermediate

-

To a solution of the substituted phenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.

-

Add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 82°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(2-bromoethoxy)-substituted-benzene intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Coupling with the Piperidine

-

Dissolve the crude intermediate from Step 1 in DMF.

-

Add the substituted piperidine (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide (NaI). The NaI facilitates the reaction via an in-situ Finkelstein reaction, converting the more stable chloro- or bromo-intermediate to the more reactive iodo-intermediate.

-

Heat the reaction mixture to 80-90°C and stir overnight. Monitor reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final phenoxyethyl piperidine analog.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the phenoxyethyl piperidine scaffold, drawing on examples from antipsychotic and cholinesterase inhibitor research.

Modifications of the Phenoxy Ring

The phenoxy ring is a critical recognition element, often engaging with aromatic residues in the target's binding pocket. Substitutions on this ring can modulate electronic properties, steric bulk, and the potential for specific interactions like hydrogen bonding.

Caption: Key regions for SAR modification on the phenoxyethyl piperidine scaffold.

For Antipsychotic Activity (D₂/5-HT₂ₐ Receptor Targets): The phenoxy ring often interacts with the aromatic-rich regions of aminergic GPCRs.

-

Halogen Substitution: Small, lipophilic, and electron-withdrawing substituents like fluorine or chlorine are often favored. For instance, in a series of benzoxazole-piperidine derivatives, a fluorine atom on a related benzisoxazole ring system (structurally analogous to a substituted phenoxy group) was found in highly potent compounds.[8] This is often because halogens can participate in favorable orthogonal multipolar interactions with the receptor.

-

Positional Isomerism: The position of the substituent is crucial. For many D₂ antagonists, substitution at the para position of a terminal phenyl ring (part of a larger N-substituent) is optimal.

For Cholinesterase Inhibition (AChE/BuChE Targets): The phenoxy group often binds to the Peripheral Anionic Site (PAS) or the Catalytic Active Site (CAS) of acetylcholinesterase (AChE).[5][7]

-

Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituents can influence π-π stacking interactions with aromatic residues like Tryptophan (Trp286 in human AChE) at the PAS.

-

Bulk and Lipophilicity: In a study of phenoxyethyl piperidine derivatives as cholinesterase inhibitors, it was found that the nature of the phenoxy substituent significantly impacts selectivity between AChE and Butyrylcholinesterase (BuChE).[5][7]

Table 1: SAR of Phenoxy Ring Substitutions on AChE Inhibition

| Compound ID | Phenoxy Ring Substituent (R¹) | eeAChE IC₅₀ (µM) |

| 5a | 4-NO₂ | 1.32 |

| 5b | 4-CN | 0.81 |

| 5c | 4-Cl | 0.50 |

| 5d | 4-F | 0.65 |

| 5e | H | 2.10 |

| Data synthesized from Eskandari et al., 2019.[5][7] The results show that small, electron-withdrawing groups at the para-position enhance inhibitory activity against electric eel AChE (eeAChE). |

Modifications of the Ethyl Linker

The two-carbon linker is generally considered optimal for spanning the distance between the phenoxy recognition element and the basic piperidine nitrogen.

-

Length: Shortening or lengthening the chain often leads to a significant loss of activity, as it disrupts the optimal positioning of the terminal groups within the receptor binding site. Studies on various GPCR ligands have consistently shown that a 2- or 3-atom linker is preferred.[4]

-

Rigidification: Introducing conformational constraints, such as incorporating the linker into a ring system, can increase potency and selectivity by reducing the entropic penalty of binding. However, it can also lead to a complete loss of activity if the constrained conformation is not compatible with the receptor's bound state.

Modifications of the Piperidine Ring

The piperidine ring serves as a robust scaffold, with its basic nitrogen being a pivotal interaction point.

-

Basic Nitrogen: The nitrogen atom is typically protonated at physiological pH. This positive charge forms a crucial ionic interaction (salt bridge) with a conserved acidic residue in the binding pocket of many target receptors, such as an Aspartate (Asp) residue in the third transmembrane domain (TM3) of aminergic GPCRs.

-

Ring Substitution: Adding substituents to the piperidine ring can influence selectivity and pharmacokinetic properties. For example, introducing a hydroxyl group can provide an additional hydrogen bonding opportunity, while a methyl group can provide favorable van der Waals contacts or create steric hindrance at off-target receptors. The stereochemistry of these substituents is often critical for activity.[9]

Influence of the Piperidine Nitrogen Substituent (R²)

This position is arguably the most important for defining the compound's primary biological target and overall pharmacological profile. The R² group often occupies a large, accommodating pocket in the receptor and is a major determinant of potency and selectivity.

For Antipsychotic Activity: The R² group is typically a large, lipophilic moiety, often containing additional aromatic or heterocyclic rings. This group is crucial for establishing interactions in the exosite or accessory binding pockets of D₂ and 5-HT₂ₐ receptors.

-

Examples: In many atypical antipsychotics, this group is a benzisoxazole, benzothiophene, or a similar bicyclic system.[4][8] The choice of this moiety is a key factor in modulating the D₂/5-HT₂ₐ affinity ratio, which is critical for achieving an "atypical" antipsychotic profile with a lower incidence of extrapyramidal side effects.[2]

For Cholinesterase Inhibition: The R² group is often a smaller, benzyl-type substituent.

-

Binding Mode: This benzyl group can fit into the narrow active site gorge of AChE, forming π-π stacking interactions with key aromatic residues like Trp86 and Phe338 in the CAS.[5][7] Donepezil, a leading AChE inhibitor, features an N-benzylpiperidine moiety that exemplifies this principle.

Table 2: Influence of N-Substituent on Target Activity

| Core Scaffold | N-Substituent (R²) | Primary Target(s) | Therapeutic Class |

| Phenoxyethyl Piperidine | Large Heterobicyclic (e.g., Benzisoxazole) | D₂, 5-HT₂ₐ Receptors | Antipsychotic |

| Phenoxyethyl Piperidine | Benzyl or Substituted Benzyl | Acetylcholinesterase | Anti-dementia |

| 3-Phenoxypropyl Piperidine | Bicyclic Aromatic | ORL1 (NOP) Receptor | Analgesic (potential) |

| This table provides a conceptual summary based on multiple sources.[4][5][8][10][11] |

Mechanistic Insights and Target Interactions

Understanding the SAR at a molecular level requires examining the interactions between the ligand and its biological target.

Dopamine D₂ Receptor Signaling Pathway

Phenoxyethyl piperidine-based antipsychotics act as antagonists or partial agonists at the D₂ receptor, modulating downstream signaling.

Caption: Simplified Dopamine D₂ receptor signaling pathway (Gi-coupled).

As antagonists, these drugs prevent dopamine from binding and activating the Gi-coupled D₂ receptor. This blockage prevents the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and preventing the downstream signaling cascade that is overactive in psychosis.[1][2]

Experimental Protocol: Radioligand Binding Assay for D₂ Receptor Affinity

This protocol determines the affinity (Ki) of a test compound for the D₂ receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human D₂ receptor.

-

Radioligand: [³H]Spiperone or [³H]Raclopride (a high-affinity D₂ antagonist).

-

Non-specific binding control: Haloperidol (10 µM) or another potent D₂ antagonist.

-

Test compounds (phenoxyethyl piperidine analogs) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (e.g., 10 µM haloperidol), or 50 µL of test compound dilution.

-

Add 50 µL of the radioligand ([³H]Spiperone) at a final concentration close to its Kd value (e.g., 0.2 nM).

-

Add 100 µL of the D₂ receptor-containing cell membrane preparation (e.g., 10-20 µg of protein per well).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry completely.

-

Add 200 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The phenoxyethyl piperidine scaffold is a remarkably successful template in drug discovery. The structure-activity relationships discussed herein highlight a clear logic: the phenoxy and N-substituent regions are primarily responsible for target recognition and potency, while the piperidine core acts as a central, orienting scaffold with a critical basic nitrogen for anchoring. The ethyl linker provides the optimal spatial separation between these key elements.

Future efforts in this area will likely focus on:

-

Improving Selectivity: Fine-tuning substitutions to minimize off-target effects, particularly at hERG channels and other CNS receptors to reduce side effects.[8]

-

Multi-target Ligands: Rationally designing analogs that modulate multiple targets simultaneously (e.g., D₂/5-HT₂ₐ/5-HT₁ₐ) to achieve a more comprehensive therapeutic effect for complex disorders like schizophrenia.[8]

-

Developing Biased Agonists: Creating ligands that preferentially activate specific downstream signaling pathways of a receptor, potentially separating therapeutic effects from adverse reactions.

By continuing to apply the fundamental principles of medicinal chemistry and SAR, the phenoxyethyl piperidine scaffold will undoubtedly yield new and improved therapeutic agents for years to come.

References

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science Publishers.

- Recent development of piperazine and piperidine derivatives as antipsychotic agents.

- Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed.

- Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. PubMed.

- Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.

- (PDF) Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design.

- Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics.

- Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. PubMed.

- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.

- Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

Sources

- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Silico Modeling of 1-(2-Phenoxyethyl)piperidine Receptor Binding

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the binding of 1-(2-phenoxyethyl)piperidine to its primary biological target, the Sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in a range of neurological disorders, making it a compelling target for therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols for a complete computational workflow. We will cover receptor and ligand preparation, molecular docking, molecular dynamics simulations, binding free energy calculations, and pharmacophore modeling, all grounded in the principles of scientific integrity and self-validation.

Introduction: The Significance of this compound and the Sigma-1 Receptor

The this compound scaffold is a core structural motif found in numerous compounds exhibiting high affinity for the σ1 receptor. Understanding the molecular interactions that govern this binding is crucial for the rational design of novel and selective σ1 receptor modulators. The σ1 receptor itself is an intriguing protein, distinct from classical G-protein coupled receptors or ion channels, and it plays a vital role in cellular stress responses and calcium signaling.[1] Ligands that bind to the σ1 receptor can act as agonists or antagonists, leading to a variety of downstream effects with therapeutic potential in conditions such as neurodegenerative diseases, pain, and addiction.[2][3]

This guide will utilize the crystal structure of the human σ1 receptor to provide a structure-based approach to modeling ligand binding, offering a robust and experimentally-informed computational strategy.

The Computational Modeling Workflow: A Holistic Approach

A successful in silico investigation of ligand-receptor binding is not a single experiment but a multi-stage process. Each stage builds upon the last, providing a more refined and validated understanding of the molecular interactions at play. Our workflow is designed to be a self-validating system, where the results of one method inform and are tested by the next.

Figure 1: A schematic of the comprehensive in silico workflow for modeling this compound binding.

Foundational Stage: Receptor and Ligand Preparation

The quality of your input structures directly dictates the reliability of your simulation results. This preparatory stage is arguably the most critical part of the entire workflow.

Receptor Preparation

The crystal structure of the human σ1 receptor provides an excellent starting point for our modeling studies. We will use the structure co-crystallized with the antagonist PD144418 (PDB ID: 5HK1), which will allow us to define the binding pocket accurately.[4][5][6][7][8]

Protocol 1: Receptor Preparation for Docking

-

Obtain the PDB File: Download the crystal structure of the human σ1 receptor (PDB ID: 5HK1) from the RCSB Protein Data Bank.

-

Clean the Structure: Using molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio), remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and the co-crystallized ligand (PD144418). We will retain only the protein chains.

-

Add Hydrogens: Add hydrogen atoms to the protein structure. This is crucial for correctly modeling the ionization states of amino acid residues at a physiological pH (typically 7.4).

-

Assign Partial Charges: Assign partial charges to all atoms in the protein using a suitable force field (e.g., AMBER or CHARMM).

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.

-

Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. A grid box encompassing this region will be generated for the docking simulation.

Ligand Preparation

A high-quality 3D structure of this compound is essential. This can be generated from its 2D representation.

Protocol 2: Ligand Preparation for Docking

-

Obtain the 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1CCN(CC1)CCOC2=CC=CC=C2.

-

Generate a 3D Structure: Use a cheminformatics tool such as Open Babel or a molecular modeling suite to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This ensures a low-energy, stable conformation.

-

Assign Partial Charges: Assign partial charges to the ligand atoms.

-

Define Torsions: Define the rotatable bonds in the ligand. This is important for allowing conformational flexibility during the docking process.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The result is a set of "poses," ranked by a scoring function that estimates the binding affinity.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Input Files: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.

-

Configure the Grid Box: Define the center and dimensions of the grid box that encompasses the binding site of the σ1 receptor. This is typically centered on the position of the co-crystallized ligand from the original PDB structure.

-

Run the Docking Simulation: Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration.

-

Analyze the Results: AutoDock Vina will output a set of binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.

-

Visualize Interactions: The top-ranked pose should be visualized in the context of the receptor's binding pocket to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Figure 2: A step-by-step workflow for molecular docking using AutoDock Vina.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time. This is crucial for assessing the stability of the predicted binding pose and understanding the dynamic nature of the interactions.

Protocol 4: MD Simulation with GROMACS

-

System Setup:

-

Complex Formation: Create a complex of the σ1 receptor with the top-ranked pose of this compound from the docking simulation.

-

Force Field: Choose a suitable force field (e.g., CHARMM36m for the protein and CGenFF for the ligand).

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M NaCl).

-

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure the solvent molecules are properly distributed around the protein-ligand complex.

-

NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to achieve the correct density.

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation.

-

Binding Free Energy Calculation: Quantifying Affinity

MD simulations can be further leveraged to calculate the binding free energy of the ligand to the receptor, providing a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this.[9][10][11][12]

Protocol 5: MM/GBSA Binding Free Energy Calculation

-

Extract Snapshots: Extract a series of snapshots (e.g., 100-200) from the stable portion of the MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand individually:

-

Molecular Mechanics Energy (ΔEMM): Includes internal, van der Waals, and electrostatic energies.

-

Solvation Free Energy (ΔGsolv): Composed of a polar component (calculated using the Generalized Born model) and a non-polar component (calculated based on the solvent-accessible surface area).

-

-

Calculate Binding Free Energy: The binding free energy (ΔGbind) is calculated using the following equation:

ΔGbind = <ΔEMM> + <ΔGsolv> - TΔS

Where TΔS represents the conformational entropy change upon binding, which can be estimated but is often omitted for comparing the relative binding affinities of similar ligands.

-

Average the Results: Average the calculated ΔGbind values across all snapshots to obtain the final binding free energy.

Table 1: Illustrative Binding Free Energy Components

| Energy Component | Average Value (kcal/mol) | Standard Deviation |

| ΔE_vdw | -45.2 | 3.1 |

| ΔE_elec | -18.7 | 2.5 |

| ΔG_polar | 25.4 | 4.2 |

| ΔG_nonpolar | -5.8 | 0.9 |

| ΔG_bind | -44.3 | 5.3 |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a ligand must possess to bind to a specific receptor. This is a powerful tool for understanding the key aspects of molecular recognition and for designing new ligands.[1][13][14]

Protocol 6: Structure-Based Pharmacophore Modeling

-

Generate a Protein-Ligand Interaction Profile: Based on the stable interactions observed during the MD simulation, identify the key features of this compound that are crucial for binding to the σ1 receptor.

-

Define Pharmacophoric Features: These features typically include:

-

Hydrogen Bond Acceptors

-

Hydrogen Bond Donors

-

Hydrophobic Centers

-

Aromatic Rings

-

Positive/Negative Ionizable Centers

-

-

Construct the Pharmacophore Model: Spatially arrange these features to create a 3D model that represents the ideal binding conformation.

-

Validate the Model: The pharmacophore model can be validated by its ability to distinguish known σ1 receptor ligands from inactive decoys in a virtual screening experiment.

Figure 3: An example of a 3D pharmacophore model for a σ1 receptor ligand.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for modeling the binding of this compound to the σ1 receptor. By integrating molecular docking, molecular dynamics simulations, binding free energy calculations, and pharmacophore modeling, researchers can gain a deep and multi-faceted understanding of the molecular interactions driving this binding event. The protocols provided herein are intended to serve as a practical starting point for computational drug discovery efforts targeting the σ1 receptor. The ultimate validation of these in silico models lies in their ability to predict the binding and activity of novel compounds, guiding the synthesis and experimental testing of the next generation of σ1 receptor modulators.

References

-

5HK1: Human sigma-1 receptor bound to PD144418. RCSB PDB. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul. [Link]

-

Structural basis for σ1 receptor ligand recognition. PMC - PubMed Central. [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

-

GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

-

PDB | 5hk1 - MemProtMD. MemProtMD. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. PMC - NIH. [Link]

-

GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

-

Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. [Link]

-

MMGBSA Re-Scoring of Docked Ligands | Step-by-Step Guide on Schrödinger Software | MM/GBSA. YouTube. [Link]

-

Structure of the human sigma 1 (σ1) receptor (the data were taken from... ResearchGate. [Link]

-

From 3D to Clarity: Simplifying Protein-Ligand Analysis with 2D Interaction Diagrams. OneAngstrom. [Link]

-

Protein-Ligand Interaction Tutorial. YouTube. [Link]

-

How to generate 2D and 3D Interaction Analysis Images for Protein-Ligand Complexes. YouTube. [Link]

-

How to Generate 2D and 3D Protein Interaction Images Professionally? YouTube. [Link]

-

5HK1: Human sigma-1 receptor bound to PD144418. NCBI. [Link]

-